molecular formula C18H18O3 B6323498 (2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1354941-44-8

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6323498
CAS RN: 1354941-44-8
M. Wt: 282.3 g/mol
InChI Key: CZZNOWZVGKRFIE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound used in a variety of scientific research applications. It is an organosulfur compound that contains a phenyl ring with two methoxy groups and a methyl group. DMMP has been studied for its potential to act as a ligand for various enzymes and proteins, as well as its ability to interact with other organic compounds.

Scientific Research Applications

Quantum Computing

The compound could be investigated for its electrical properties in the development of quantum computing systems. Quantum computing relies on the principles of quantum mechanics, and materials with specific conductive properties are essential for creating qubits that can exist in multiple states simultaneously .

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)17(19)9-7-15-12-16(20-2)8-10-18(15)21-3/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZNOWZVGKRFIE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,5-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

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